5-Amino-isophthalamide
Overview
Description
5-Amino-isophthalamide, a derivative of isophthalic acid, is a versatile compound that serves as a building block in various chemical syntheses. It is particularly significant in the creation of polymers, medical intermediates, and as a ligand in coordination polymers with transition metals. The compound's utility stems from its reactive amino group and the isophthalamide moiety, which can participate in a range of chemical reactions, leading to materials with diverse properties and applications.
Synthesis Analysis
The synthesis of 5-amino-isophthalamide derivatives has been achieved through various methods. For instance, 5-aminoisophthalic acid (AIP) bridged polymers were synthesized using hydrothermal reactions, which involved the coordination of AIP with transition metal cations . Another derivative, 5-(2-phthalimidoethanesulfonamido) isophthalic acid, was synthesized in three steps and used as a monomer for polyamides . Additionally, 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid was prepared through a three-step procedure involving amidation, reduction, and iodization, yielding an intermediate for iodinated X-ray contrast agents . A one-pot synthesis approach was employed to create dendritic polyamides from 5-[3-(4-Aminophenyl)propionylamino]isophthalic acid hydrochloride . Furthermore, 5-amino-2,4,6-triiodoisophthalic acid was synthesized from isophthalic acid through nitration, reduction, and iodination, demonstrating a multi-step synthetic route .
Molecular Structure Analysis
The molecular structure of 5-amino-isophthalamide derivatives has been elucidated using various analytical techniques. X-ray single-crystal analyses revealed the crystalline structures of AIP bridged polymers with transition metals, showing different coordination geometries and packing arrangements . The molecular structures of the synthesized polyamides were characterized by spectroscopic methods, confirming the successful incorporation of the 5-aminoisophthalic acid derivative into the polymer backbone . Similarly, the structure of the synthesized 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid was confirmed through optimal reaction conditions and analytical techniques .
Chemical Reactions Analysis
The chemical reactivity of 5-amino-isophthalamide derivatives is highlighted by their ability to form complex polymers and coordination compounds. The AIP ligand demonstrated the ability to bridge transition metal cations, forming polymers with varying magnetic properties . The polyamides derived from 5-(2-phthalimidoethanesulfonamido) isophthalic acid showed enhanced microbial activity in soils, suggesting biodegradability . The dendritic polyamides synthesized from 5-[3-(4-Aminophenyl)propionylamino]isophthalic acid hydrochloride exhibited high degrees of branching and narrow polydispersity, indicating controlled chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-amino-isophthalamide derivatives are diverse, depending on their specific structures and the nature of their synthesis. The magnetic measurements of AIP bridged polymers revealed antiferromagnetic and ferromagnetic behaviors, which are significant for potential applications in magnetic materials . The thermal stability of the polyamides derived from the bioactive diacid monomer was assessed using TGA and DSC, indicating their robustness under thermal conditions . The dendritic polyamides displayed specific molecular weights and degrees of branching, which are critical parameters for their application in materials science .
Scientific Research Applications
Polyamide Dendrons Synthesis 5-Amino-isophthalamide derivatives have been utilized in the synthesis of branched polyamide dendrons. For example, 5-(2-aminoethoxy)-isophthalic acid, a related compound, was synthesized and applied in creating up to generation 4 dendrons using peptide chemistry methods (Voit & Wolf, 1997).
Anion Binding Studies Derivatives of isophthalamide, such as those prepared from the reaction between isophthaloyl chloride and amino-methylpyridine, have been studied for their potential as anion receptors, specifically for chromate anions. This highlights the chemical versatility of isophthalamide compounds in molecular recognition (Kadir et al., 2019).
Poly(urethane-amide)s Development Novel monomers based on isophthalamide, like N1,N3-bis(5-hydroxynaphthalene-1-yl) isophthalamide synthesized from 5-amino-1-naphthol, have been used to create poly(urethane-amide)s. These polymers exhibit improved thermal stability and solubility, demonstrating potential applications in various industries (Rahmatkhah & Mehdipour‐Ataei, 2021).
Fluorescent Organic Probes Isophthalamide derivatives, such as 5-((4,6-Diamino-1,3,5-triazin-2-yl)amino)isophthalic acid, have been developed as single-molecule fluorescent probes. These are useful for the selective and ultrafast sensing of environmental pollutants like 2,4,6-trinitrophenol (TNP) in water (Das & Mandal, 2018).
Cancer Research N1,N3-bis(1-oxopropan-2-yl) isophthalamide-based derivatives have shown significant anticancer activity, as seen in the cytotoxic potentiality assessment on various tumor cell lines. This suggests their application in the development of novel cancer treatments (Kassem et al., 2019).
Protein Structure Determination 5-Amino-2,4,6-tribromoisophthalic acid, closely related to 5-Amino-isophthalamide, has been used as a phasing tool for protein structure determination in X-ray crystallography, illustrating its utility in biochemistry and molecular biology (Beck, Gruene, & Sheldrick, 2010).
Piezoelectric Immunosenors Aromatic–aliphatic monomers derived from 5-aminoisophthalic acid have been employed in the creation of hyperbranched polyamides. These have been applied in piezoelectric immunosensors for antibody immobilization, demonstrating their role in biomedical engineering (Liu, Shen, Xu, & Shen, 2007).
Wholly Aromatic Polyesters Synthesis Novel aromatic polyesters containing 5-(2-Phthalimidyl-3-methyl butanoylamino)isophthalic acid have been synthesized. These materials exhibit good thermal stability and solubility, suggesting their potential in high-performance material applications (Mallakpour & Kolahdoozan, 2007).
properties
IUPAC Name |
5-aminobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPIWHPHEGRYLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367998 | |
Record name | 5-Amino-isophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-isophthalamide | |
CAS RN |
28321-49-5 | |
Record name | 5-Amino-isophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminobenzene-1,3-dicarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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